molecular formula C10H16O2 B14671866 5H-Inden-5-one, octahydro-1-hydroxy-7a-methyl- CAS No. 42199-04-2

5H-Inden-5-one, octahydro-1-hydroxy-7a-methyl-

Cat. No.: B14671866
CAS No.: 42199-04-2
M. Wt: 168.23 g/mol
InChI Key: HXMXWCYZIQGGHN-UHFFFAOYSA-N
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Description

5H-Inden-5-one, octahydro-1-hydroxy-7a-methyl- is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . This compound is part of the indenone family and is characterized by its unique structure, which includes an octahydroindenone core with a hydroxy group and a methyl group attached.

Chemical Reactions Analysis

5H-Inden-5-one, octahydro-1-hydroxy-7a-methyl- undergoes several types of chemical reactions, including:

Scientific Research Applications

5H-Inden-5-one, octahydro-1-hydroxy-7a-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes

Mechanism of Action

The mechanism of action of 5H-Inden-5-one, octahydro-1-hydroxy-7a-methyl- involves its interaction with specific molecular targets and pathways. The hydroxy group in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function and leading to various biological effects .

Comparison with Similar Compounds

5H-Inden-5-one, octahydro-1-hydroxy-7a-methyl- can be compared with other similar compounds such as:

Properties

CAS No.

42199-04-2

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1-hydroxy-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-one

InChI

InChI=1S/C10H16O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h7,9,12H,2-6H2,1H3

InChI Key

HXMXWCYZIQGGHN-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)CC1CCC2O

Origin of Product

United States

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